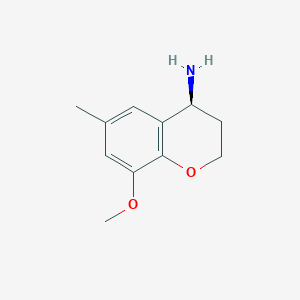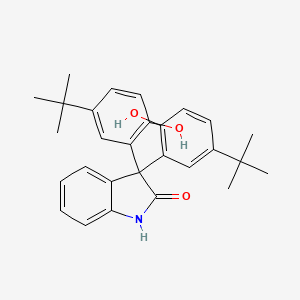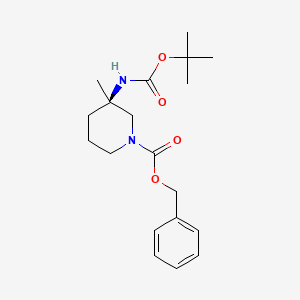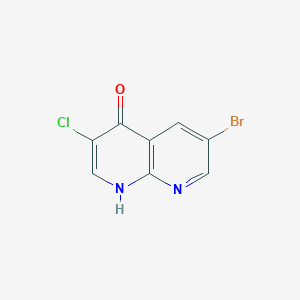![molecular formula C10H14N2O4S B13037575 Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate is a chemical compound with the molecular formula C11H14N2O4S. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a tert-butyl group, a nitrothiophene ring, and a carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or other higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Applications De Recherche Scientifique
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The carbamate group can form hydrogen bonds with various biomolecules, influencing their stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 5-nitrothiophene-2-carboxylate: Similar structure but lacks the carbamate group.
Tert-butyl N-(5-nitrothiophen-2-yl)carbamate: Similar structure but with different substituents on the thiophene ring.
Uniqueness
Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate is unique due to its combination of a tert-butyl group, a nitrothiophene ring, and a carbamate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C10H14N2O4S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
tert-butyl N-[(5-nitrothiophen-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(13)11-6-7-4-5-8(17-7)12(14)15/h4-5H,6H2,1-3H3,(H,11,13) |
Clé InChI |
XZOSIFDOJWRYIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(S1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
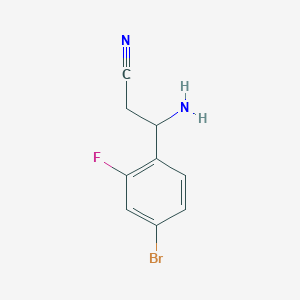
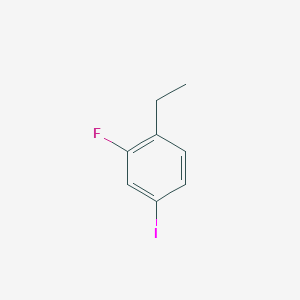

![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)

